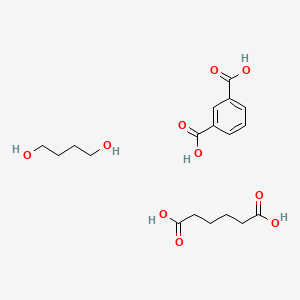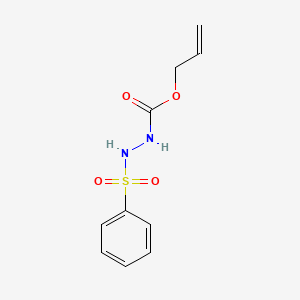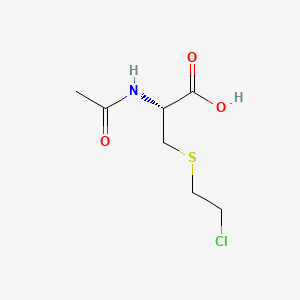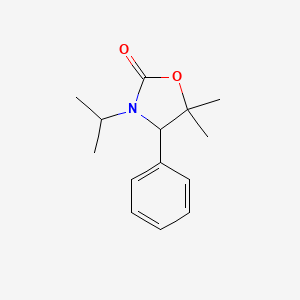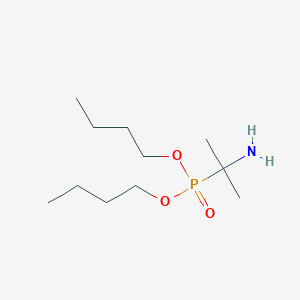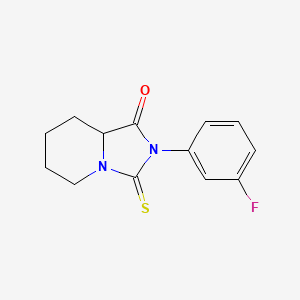
Imidazo(1,5-a)pyridin-1(5H)-one, 2-(3-fluorophenyl)hexahydro-3-thioxo-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Imidazo(1,5-a)pyridin-1(5H)-one, 2-(3-fluorophenyl)hexahydro-3-thioxo- is a complex organic compound that belongs to the class of imidazopyridines
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of imidazo(1,5-a)pyridin-1(5H)-one derivatives typically involves multi-step organic reactions. Common synthetic routes may include:
Cyclization Reactions: Formation of the imidazo ring through cyclization of appropriate precursors.
Substitution Reactions: Introduction of the fluorophenyl group through nucleophilic substitution.
Thioxo Group Introduction: Incorporation of the thioxo group using sulfur-containing reagents.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This may include:
Catalysis: Use of catalysts to enhance reaction rates.
Purification Techniques: Methods such as crystallization, distillation, and chromatography to purify the final product.
化学反応の分析
Types of Reactions
Imidazo(1,5-a)pyridin-1(5H)-one derivatives can undergo various chemical reactions, including:
Oxidation: Conversion of thioxo groups to sulfoxides or sulfones.
Reduction: Reduction of imidazo rings to form dihydro derivatives.
Substitution: Electrophilic or nucleophilic substitution reactions on the aromatic ring.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides, while substitution may introduce various functional groups onto the aromatic ring.
科学的研究の応用
Imidazo(1,5-a)pyridin-1(5H)-one derivatives have been studied for various scientific research applications, including:
Chemistry: As intermediates in organic synthesis.
Biology: As probes for studying biological processes.
Medicine: Potential therapeutic agents for treating diseases such as cancer, inflammation, and infections.
Industry: Use in the development of new materials and chemical processes.
作用機序
The mechanism of action of imidazo(1,5-a)pyridin-1(5H)-one derivatives often involves interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways and lead to therapeutic effects. For example, binding to a particular enzyme may inhibit its activity, thereby affecting a disease-related pathway.
類似化合物との比較
Similar Compounds
Imidazo[1,2-a]pyridines: Known for their anxiolytic and hypnotic properties.
Imidazo[1,5-a]pyrimidines: Studied for their antiviral and anticancer activities.
Benzimidazoles: Widely used as antiparasitic agents.
Uniqueness
Imidazo(1,5-a)pyridin-1(5H)-one, 2-(3-fluorophenyl)hexahydro-3-thioxo- stands out due to its unique structural features, such as the presence of a fluorophenyl group and a thioxo moiety
Conclusion
Imidazo(1,5-a)pyridin-1(5H)-one, 2-(3-fluorophenyl)hexahydro-3-thioxo- is a compound with significant potential in various fields of scientific research. Its unique structure and diverse reactivity make it an interesting subject for further study and application.
For detailed and specific information, consulting scientific literature and databases is recommended.
特性
CAS番号 |
60725-91-9 |
|---|---|
分子式 |
C13H13FN2OS |
分子量 |
264.32 g/mol |
IUPAC名 |
2-(3-fluorophenyl)-3-sulfanylidene-6,7,8,8a-tetrahydro-5H-imidazo[1,5-a]pyridin-1-one |
InChI |
InChI=1S/C13H13FN2OS/c14-9-4-3-5-10(8-9)16-12(17)11-6-1-2-7-15(11)13(16)18/h3-5,8,11H,1-2,6-7H2 |
InChIキー |
PPSDCEDSIHJBPY-UHFFFAOYSA-N |
正規SMILES |
C1CCN2C(C1)C(=O)N(C2=S)C3=CC(=CC=C3)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[2-(Benzylsulfanyl)ethyl]acetamide](/img/structure/B14606826.png)
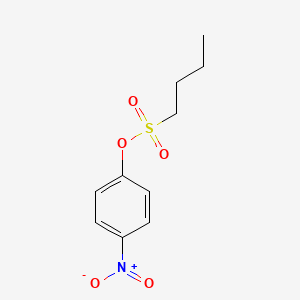

![3,6,9-Trioxabicyclo[9.3.1]pentadeca-1(15),11,13-triene](/img/structure/B14606842.png)
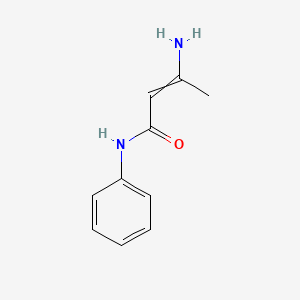
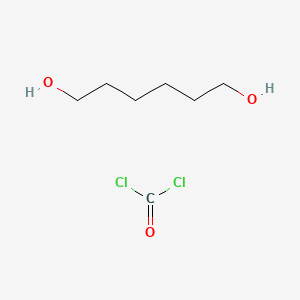

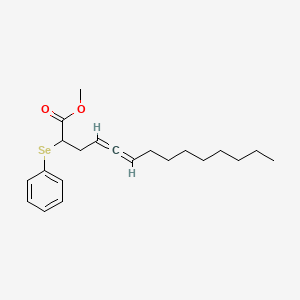
![5-Ethyl-8-methyl-2,3,4,4a,5,9b-hexahydro-1H-pyrido[4,3-b]indole](/img/structure/B14606874.png)
